molecular formula C27H25N2O4PS B3008814 4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide CAS No. 324058-06-2

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide

Cat. No.: B3008814
CAS No.: 324058-06-2
M. Wt: 504.54
InChI Key: GZDIVNWCVKQEKP-UHFFFAOYSA-N
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Description

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Tribenzylphosphoranylidene Moiety: The tribenzylphosphoranylidene group is introduced through a reaction involving triphenylphosphine and benzyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the nitrobenzenesulfonamide with the tribenzylphosphoranylidene intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoranylidene moiety, leading to the formation of phosphine oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Formation of 4-amino-N-(tribenzylphosphoranylidene)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of phosphine oxides.

Scientific Research Applications

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzenesulfonamide: Lacks the tribenzylphosphoranylidene moiety, making it less complex and potentially less effective in certain applications.

    N-(triphenylphosphoranylidene)benzenesulfonamide: Similar structure but without the nitro group, which may affect its reactivity and biological activity.

Uniqueness

4-nitro-N-(tribenzylphosphoranylidene)benzenesulfonamide is unique due to the combination of the nitro group, sulfonamide group, and tribenzylphosphoranylidene moiety. This combination imparts distinct chemical properties and potential for diverse applications in medicinal and industrial chemistry.

Properties

IUPAC Name

4-nitro-N-(tribenzyl-λ5-phosphanylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N2O4PS/c30-29(31)26-16-18-27(19-17-26)35(32,33)28-34(20-23-10-4-1-5-11-23,21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-19H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDIVNWCVKQEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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